N'-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide
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Overview
Description
N’-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide is an organic compound with the molecular formula C16H16N2O2 It is a derivative of acetohydrazide and features a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-(benzyloxy)benzaldehyde and acetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for N’-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenyl oxides, while reduction could produce benzyloxyphenyl hydrazines.
Scientific Research Applications
N’-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide
- N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide
Uniqueness
N’-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This article provides a comprehensive overview of N’-{(E)-[2-(benzyloxy)phenyl]methylidene}acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N2O2/c1-13(19)18-17-11-15-9-5-6-10-16(15)20-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
AJJLQXYPMLAIDS-GZTJUZNOSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
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